molecular formula C15H17NO4 B3098103 cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid CAS No. 1329602-69-8

cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid

Cat. No. B3098103
CAS RN: 1329602-69-8
M. Wt: 275.3 g/mol
InChI Key: QIAAZWPFGHTXNZ-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid” is a chemical compound with the molecular formula C15H16NO4 . It is used extensively in scientific research due to its unique structure, which allows for diverse applications ranging from drug synthesis to catalyst development.


Molecular Structure Analysis

The molecular structure of “cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid” is unique and allows for diverse applications. Its molecular weight is 275.304 g/mol .

Scientific Research Applications

Foldamer Research

  • Conformational Studies : cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid is similar in conformation to cis-2-aminocyclohexanecarboxylic acid. It's used in studies exploring the conformational preferences of beta-amino acids in foldamers, which are synthetic molecules mimicking the structures of proteins (Kwon, Kang, Choi, & Choi, 2015).

Organic Synthesis

  • Asymmetric Synthesis : This compound is important in the asymmetric synthesis of certain tetrahydrophthalazin-1(2H)-ones, a class of compounds with potential inhibitory effects on phosphodiesterase type 4 (PDE4) (Sano, Kamura, Nakamura, Kitaike, & Nakao, 2016).
  • Preparation of cis-Diols : It's used in the biotransformation process, particularly in the conversion of substituted benzoates to 1,2-cis-dihydroxycyclohexa-3,5-diene carboxylic acids, using recombinant strains of bacteria (Wubbolts & Timmis, 1990).

Biochemical Applications

  • Extending Shikimate Pathway : This compound is involved in extending the shikimate pathway in Escherichia coli for producing organic acids like muconic acid and salicylic acid, which are significant in pharmaceutical and skincare products (Lin, Sun, Yuan, & Yan, 2014).

properties

IUPAC Name

(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAAZWPFGHTXNZ-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-6-Benzyloxycarbonylaminocyclohex-3-enecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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